molecular formula C14H24N6O2S B5542394 N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide

Cat. No.: B5542394
M. Wt: 340.45 g/mol
InChI Key: KMNYUDHSPMTYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, also known as DMP785, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable asset in the study of various biological processes.

Scientific Research Applications

Piperazine and its derivatives, including N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide, are of significant interest in scientific research due to their versatile pharmacological properties. These compounds are found in a wide range of therapeutic agents, particularly those used for the treatment of depression, psychosis, anxiety, and other conditions. The pharmacological significance of piperazine derivatives stems from their interactions with various neurotransmitter receptors, most notably serotonin receptors, which are crucial for many physiological and pathological processes (Caccia, 2007; Rathi et al., 2016).

Piperazine in Antidepressants and Serotonin Modulation

Piperazine-based compounds, through their action on serotonin (5-HT) receptors, particularly the 5-HT1A receptor, have been explored for their antidepressant effects. The 5-HT1A receptor plays a key role in modulating the release of serotonin and other neurotransmitters, affecting mood and emotional states. Research indicates that compounds targeting the 5-HT1A receptor, including certain piperazine derivatives, can influence depressive symptoms and offer potential as antidepressants. This aligns with the broader pharmacological interest in serotonin's role in depression and the therapeutic benefits of modulating this system (Wang et al., 2019).

Piperazine Derivatives in Tuberculosis Treatment

Another significant area of research for piperazine derivatives is their potential in treating tuberculosis (TB). Compounds such as macozinone, a piperazine-benzothiazinone derivative, have shown promise in preclinical and early clinical studies for TB treatment. Macozinone targets the decaprenylphosphoryl ribose oxidase DprE1, a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium causing TB. This highlights the potential of piperazine derivatives in developing more effective TB drug regimens (Makarov & Mikušová, 2020).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds containing similar functional groups have been studied for a variety of medicinal applications, including as potential treatments for neurological disorders, cancer, and infectious diseases .

Properties

IUPAC Name

N,N-dimethyl-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c1-17(2)23(21,22)20-11-9-18(10-12-20)13-5-6-15-14(16-13)19-7-3-4-8-19/h5-6H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNYUDHSPMTYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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